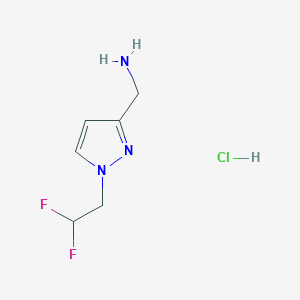
(1-(2,2-ジフルオロエチル)-1H-ピラゾール-3-イル)メタンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methanamine group
科学的研究の応用
Chemistry
In chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is being explored for its potential as a pharmaceutical intermediate. The presence of the difluoroethyl group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the methanamine group can interact with biological targets, making it a valuable scaffold for drug design .
Industry
In industry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring, followed by the addition of a methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoroethyl group. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The methanamine group can then be introduced through standard amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of non-ozone depleting difluorocarbene reagents could be considered to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
作用機序
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Pyrazolo[1,5-a]pyrimidines
- Pyrrolopyrazine derivatives
Uniqueness
What sets [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride apart is the presence of the difluoroethyl group, which imparts unique properties such as increased metabolic stability and enhanced binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
特性
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNJGKGDWLGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)
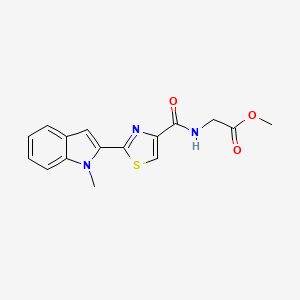
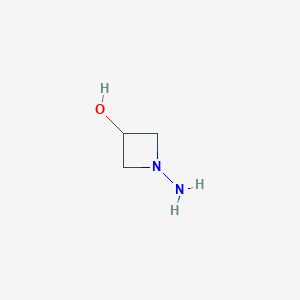
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)
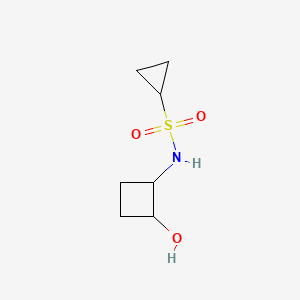
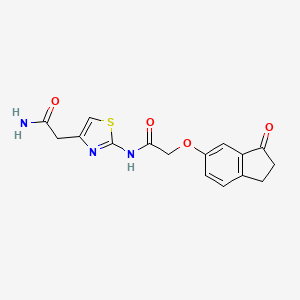
![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)
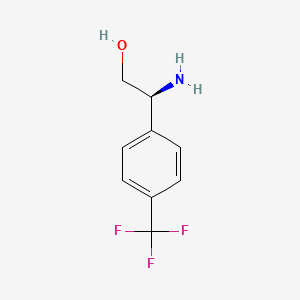
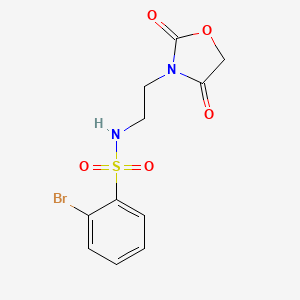
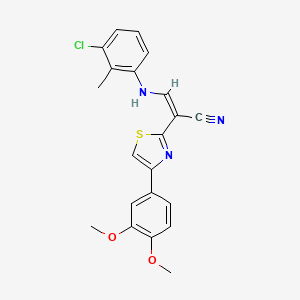
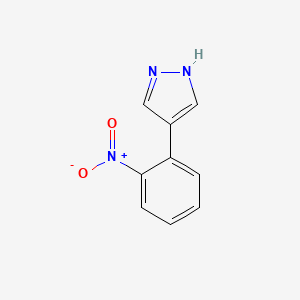
![N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2421865.png)
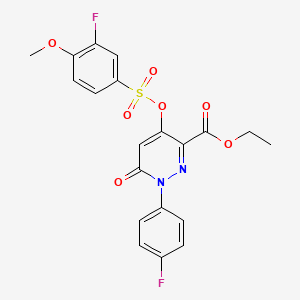
![5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2421869.png)
